4-Bromo-2-((phenylamino)methyl)phenol
Overview
Description
4-Bromo-2-((phenylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the 4-position and a phenylamino methyl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-((phenylamino)methyl)phenol can be synthesized through a multi-step process involving the following key steps:
Aminomethylation: The phenylamino methyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, aniline, and the brominated phenol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Mannich reaction processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((phenylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron, hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-((phenylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((phenylamino)methyl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can undergo oxidation-reduction reactions, while the bromine atom can participate in substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but with a methyl group instead of a phenylamino methyl group.
4-Bromo-2-((ethylamino)methyl)phenol: Similar structure but with an ethylamino methyl group instead of a phenylamino methyl group.
4-Bromophenol: Lacks the aminomethyl group, making it less complex.
Uniqueness
4-Bromo-2-((phenylamino)methyl)phenol is unique due to the presence of both a bromine atom and a phenylamino methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(anilinomethyl)-4-bromophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRXFBIGVXAXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702302 | |
Record name | 2-(Anilinomethyl)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61593-31-5 | |
Record name | 2-(Anilinomethyl)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.